Pyrethrin II acts as a neurotoxin, targeting the nervous system of insects. It disrupts the flow of sodium ions across nerve cell membranes, leading to paralysis and ultimately death. This mode of action makes Pyrethrin II effective against a broad spectrum of insects, including flies, mosquitoes, cockroaches, and lice [].
However, Pyrethrin II is generally less toxic to mammals compared to many synthetic insecticides due to differences in the structure of their sodium channels []. This characteristic makes it a safer alternative for research involving live insects, particularly when studying their behavior or physiology.
Pyrethrin II serves as a model compound for developing new, more potent, and selective insecticides. Researchers can study its structure and activity to design synthetic analogs with improved properties, such as increased stability or broader targeting against specific insect pests [].
Pyrethrin II is used to investigate the mechanisms by which insects develop resistance to insecticides. By exposing insect populations to Pyrethrin II and monitoring their response over generations, researchers can identify mutations or physiological changes that contribute to resistance []. This information is crucial for developing strategies to manage insecticide resistance in the field.
Due to its specific action on insect nerve cells, Pyrethrin II is employed in studies investigating the physiology and function of insect nervous systems. Researchers can use Pyrethrin II to probe the role of specific ion channels or neurotransmitters in insect behavior and sensory perception [].
Pyrethrin II is a naturally occurring organic compound classified within the pyrethrin family, which is derived from the flowers of Chrysanthemum cinerariifolium. This compound, alongside its counterpart Pyrethrin I, exhibits potent insecticidal properties and is widely utilized in agricultural and domestic pest control. The chemical structure of Pyrethrin II is characterized by a cyclopropane core and includes a carboxymethyl group, distinguishing it from Pyrethrin I, which has a methyl group instead .
Pyrethrin II acts as a neurotoxin, targeting the nervous system of insects. It disrupts the flow of sodium ions across nerve cell membranes, leading to rapid paralysis and death of the insect.
Synthesis of Pyrethrin II can be achieved through several methods:
Pyrethrin II is predominantly used as an insecticide in various applications:
Due to its rapid degradation in the environment, it poses less risk to non-target organisms compared to synthetic alternatives .
Studies have shown that Pyrethrin II often requires synergists—compounds that enhance its efficacy—such as piperonyl butoxide. These synergists inhibit detoxification mechanisms within insects, allowing lower doses of Pyrethrin II to achieve effective pest control . Interaction studies also indicate that while Pyrethrin II is less persistent than synthetic pyrethroids, it remains effective due to its unique action on sodium channels.
Several compounds share structural or functional similarities with Pyrethrin II. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Unique Features |
---|---|---|
Pyrethrin I | C21H28O3 | Lacks carboxymethyl group; more potent against certain pests. |
Cinerin II | C22H28O5 | Similar structure but different biological activity profile. |
Jasmolin II | C22H28O5 | Exhibits similar insecticidal properties but varies in efficacy. |
Synthetic Pyrethroids | Varies (e.g., Cypermethrin: C22H19Cl2N) | Generally more persistent; modified for enhanced stability and potency. |
Pyrethrin II stands out due to its natural origin and rapid biodegradation compared to synthetic counterparts, making it an environmentally friendly option for pest control .
The use of pyrethrins dates to ancient China, where crushed Chrysanthemum flowers were employed as insecticides over 3,000 years ago. By the 18th century, the practice spread to Europe, particularly in the Balkans, where C. cinerariaefolium became cultivated for commercial pyrethrum production. The isolation and identification of pyrethrins I and II as distinct compounds occurred in the early 20th century, catalyzing industrial-scale extraction and formulation.
Key Milestones in Pyrethrin Development
Era | Development | Impact |
---|---|---|
Ancient China (1000 BCE) | Crushed flowers used as insect powder | Foundation for organic pest control |
18th–19th Century | Commercial cultivation in Dalmatia | Global trade of pyrethrum flowers |
Early 1900s | Isolation of pyrethrins I and II | Synthetic analogs (pyrethroids) developed |
Mid-20th Century | Industrial-scale extraction | Replaced organochlorides in agriculture |
Pyrethrin II is classified within the pyrethrin family, which includes six esters: pyrethrins I, II; cinerins I, II; and jasmolins I, II. These differ in their alcohol and acid moieties, with pyrethrin II containing pyrethric acid (a dicarboxylic acid derivative) versus the monocarboxylic acid in pyrethrin I.
Structural Variations Among Pyrethrins
Compound | Alcohol Moiety | Acid Moiety | Molecular Formula |
---|---|---|---|
Pyrethrin I | Pyrethrolone | Chrysanthemic acid | C₂₁H₂₈O₃ |
Pyrethrin II | Pyrethrolone | Pyrethric acid | C₂₂H₂₂₈O₅ |
Cinerin I | Cinerolone | Chrysanthemic acid | C₂₁H₂₈O₃ |
Cinerin II | Cinerolone | Pyrethric acid | C₂₁H₂₈O₅ |
Pyrethrin II’s molecular weight (372.45 g/mol) and boiling point (192–193°C) distinguish it from pyrethrin I (328.4 g/mol, 170°C).
Pyrethrin II evolved as a defense mechanism in Chrysanthemum species to deter herbivores. Biosynthesis occurs in glandular trichomes on disc floret ovaries, with enzymes such as chrysanthemyl diphosphate synthase (CDS) and GDSL lipase catalyzing key steps.
Biosynthetic Pathway of Pyrethrin II
Ecological Role
Pyrethroids, such as permethrin and deltamethrin, are synthetic analogs designed to enhance photostability and potency. Key differences include structural modifications (e.g., halogen substitution) and reduced biodegradability.
Pyrethrin II vs. Pyrethroids
Property | Pyrethrin II | Pyrethroids |
---|---|---|
Source | Natural (plants) | Synthetic |
Photostability | Low | High |
Environmental Persistence | Days | Weeks–Months |
Primary Use | Household insecticides | Agricultural pesticides |
Pyrethrin II exerts its insecticidal action primarily through voltage-gated sodium channel modulation [1] [2]. The compound targets voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons and other excitable cells [1] [2]. Pyrethrin II disrupts nerve function by altering the rapid kinetic transitions between conducting (open) and nonconducting (closed or inactivated) states of voltage-gated sodium channels [1].
The molecular mechanism involves specific binding to the pyrethroid receptor site 1 (PyR1), located in the lipid-exposed interface between domains II and III of the sodium channel [3] [4]. This binding site is formed by the linker-helix IIL45 and transmembrane helices IIS5, IIS6, and IIIS6 [4] [5]. The PyR1 site represents a hydrophobic cavity that is delimited by the S5 helix of domain II and the S6 helix of domain III [6].
Pyrethrin II binds to sodium channels with high affinity in the nanomolar range, with dissociation constants (Kd) estimated at 10-100 nM [7]. The compound exhibits positive cooperativity in its binding interactions, suggesting that multiple binding events enhance overall channel modification [4]. Unlike Type II pyrethroids, Pyrethrin II demonstrates use-independent modification, meaning its action does not depend on repeated channel activation [7].
Parameter | Pyrethrin II Value | Biological Effect |
---|---|---|
Molecular Formula | C22H28O5 | Defines molecular identity |
Molecular Weight (g/mol) | 372.45 | Determines membrane penetration |
Primary Target | Voltage-Gated Sodium Channels | Disrupts action potential |
Binding Site Location | PyR1 (II/III domain interface) | Specific receptor interaction |
Binding Affinity | High affinity (nanomolar range) | Prolonged channel opening |
Dissociation Constant | Kd ~10-100 nM | Delayed channel closure |
Cooperative Binding | Positive cooperativity | Enhanced binding efficacy |
State-Dependent Binding | Closed-state modification | Binds to resting channels |
The neurophysiological disruption induced by Pyrethrin II involves multiple interconnected processes that ultimately lead to nervous system dysfunction [1] [8]. The primary mechanism centers on sodium channel deactivation inhibition, which prevents the normal closing of sodium channels after depolarization [1] [9].
Pyrethrin II produces persistent sodium currents with characteristic tail currents lasting 30-60 milliseconds [9] [10]. These prolonged currents result from the compound's ability to slow the deactivation kinetics of voltage-gated sodium channels [10] [11]. The slow deactivation causes multiple spike discharges and neuronal hyperexcitability, leading to the characteristic knockdown effect observed in insects [12] [9].
The compound induces voltage-dependent modulation of sodium channels, with a negative shift in activation voltage [9] [10]. This alteration in voltage dependence reduces the threshold for channel activation, making neurons more susceptible to excitation [9]. The enhanced excitability disrupts normal action potential propagation and leads to membrane depolarization [9].
Pyrethrin II also affects calcium channel function and neurotransmitter release [1] [13]. The compound enhances calcium uptake and glutamate release from brain synaptosomes, contributing to the overall neurotoxic effects [1] [13]. These secondary effects on calcium signaling pathways amplify the primary sodium channel disruption [8].
The knockdown effect represents the rapid paralysis characteristic of Pyrethrin II action and is distinguished from the ultimate lethal effects [12] [14]. Pyrethrin II is specifically known for its superior knockdown activity compared to Pyrethrin I, making it particularly effective for rapid insect immobilization [12] [7].
The molecular basis of the knockdown effect involves sustained sodium channel activity that prevents normal neuronal recovery [12] [9]. The prolonged sodium influx caused by Pyrethrin II binding leads to persistent membrane depolarization, which blocks the generation of subsequent action potentials [9]. This conduction block results in immediate loss of motor function and rapid paralysis [12].
The knockdown mechanism is enhanced by Pyrethrin II's stereospecific binding in the 1R,trans configuration, which optimizes its interaction with the sodium channel receptor site [15] [16]. The compound's hydrophobic interactions with the lipid-exposed binding site facilitate membrane penetration and receptor accessibility [15] [4].
Electrophysiological studies reveal that Pyrethrin II produces hooked tail currents during repolarization, indicating reactivation of sodium channels and formation of conducting states [17]. This phenomenon reflects the compound's ability to stabilize the open channel conformation and delay normal channel closure [17] [18].
Characteristic | Pyrethrin I | Pyrethrin II | Key Differences |
---|---|---|---|
Knockdown Activity | Moderate | Rapid and potent | Superior knockdown potency |
Mortality Activity | High lethality | Moderate lethality | Pyrethrin I more lethal |
Tail Current Duration | 20-40 ms | 30-60 ms | Pyrethrin II longer duration |
Bioactivity Profile | Mortality-focused | Knockdown-specialized | Complementary bioactivities |
Structural differences between Pyrethrin I and Pyrethrin II result in distinct mechanism profiles despite both compounds targeting voltage-gated sodium channels [7] [19]. Pyrethrin I has the molecular formula C21H28O3 with a molecular weight of 328.44 g/mol, while Pyrethrin II contains an additional methoxycarbonyl group (C22H28O5, 372.45 g/mol) [20] [21].
The acid component represents the primary structural distinction: Pyrethrin I contains chrysanthemic acid, while Pyrethrin II contains pyrethric acid, which is chrysanthemic acid with one methyl group oxidized to a carboxymethyl group [19]. This oxidative modification significantly alters the compound's pharmacological properties [19].
Binding kinetics differ substantially between the two compounds. Pyrethrin I exhibits moderate deactivation delay with tail currents lasting 20-40 milliseconds, while Pyrethrin II produces slower deactivation kinetics with 30-60 millisecond tail currents [7] [9]. Both compounds demonstrate minimal use-dependence, distinguishing them from synthetic Type II pyrethroids [7].
Voltage sensitivity varies between the compounds, with Pyrethrin II showing greater voltage-dependent effects compared to Pyrethrin I [9]. This enhanced voltage sensitivity contributes to Pyrethrin II's superior knockdown activity [12] [7]. The compounds exhibit complementary bioactivities: Pyrethrin I is more effective for mortality induction, while Pyrethrin II specializes in rapid knockdown [12] [7].
Receptor binding occurs at similar sites (PyR1) for both compounds, but with different binding affinities and kinetic properties [7]. Pyrethrin II demonstrates enhanced receptor selectivity for insect versus mammalian sodium channels, contributing to its favorable toxicological profile [22].
The ligand-receptor interaction dynamics of Pyrethrin II involve complex molecular recognition processes at the sodium channel binding site [3] [4]. The compound binds primarily to PyR1 (pyrethroid receptor site 1) located in the II/III domain interface, with potential secondary interactions at PyR2 in the I/II domain interface [3] [4].
Molecular docking studies reveal that Pyrethrin II penetrates deeply into the transmembrane domain interfaces, forming specific contacts with key amino acid residues including IIS5, IIS6, IIIS6, and IIL45 [4] [5]. The binding involves hydrophobic interactions with the lipid-exposed cavity and minimal electrostatic interactions [4].
The binding kinetics are characterized by slow association and dissociation, resulting in prolonged receptor occupancy [4]. This kinetic profile contributes to the sustained pharmacological effects observed with Pyrethrin II [10]. The compound exhibits conformational selectivity, preferentially binding to closed-state channels rather than requiring channel activation [7] [18].
Cooperative binding effects enhance the overall interaction, with positive cooperativity observed between multiple binding events [4]. This cooperativity contributes to the synergistic channel effects and enhanced binding efficacy characteristic of Pyrethrin II action [4].
Structural requirements for optimal binding include the 1R,trans stereochemistry, which provides stereospecific recognition at the receptor site [15] [16]. The pyrethric acid core with its carboxymethyl substitution contributes to enhanced membrane affinity and optimized bioactivity [19].
Parameter | Pyrethrin II Properties | Molecular Mechanism | Functional Outcome |
---|---|---|---|
Binding Site 1 (PyR1) | Primary binding site (II/III interface) | Inhibits channel deactivation | Persistent sodium current |
Binding Site 2 (PyR2) | Secondary binding site (I/II interface) | Modulates channel gating | Voltage-dependent modulation |
Key Binding Residues | IIS5, IIS6, IIIS6, IIL45 | Specific amino acid contacts | Receptor site specificity |
Binding Affinity | High affinity (nanomolar range) | Prolonged channel opening | Neuronal hyperexcitability |
Cooperative Binding | Positive cooperativity | Enhanced binding efficacy | Synergistic channel effects |
Structural Requirements | 1R,trans stereochemistry | Stereospecific recognition | Optimized bioactivity |
Irritant;Environmental Hazard